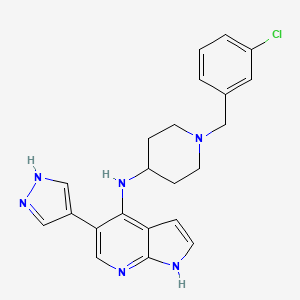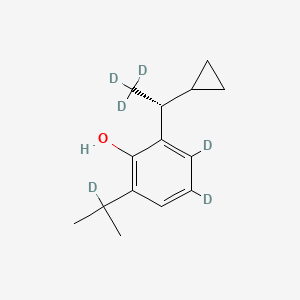
Jak-IN-36
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jak-IN-36 is a Janus kinase inhibitor, a type of compound that targets the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. This pathway is crucial for various cellular processes, including immune response, cell growth, and hematopoiesis. This compound has shown promise in treating diseases such as rheumatoid arthritis, myeloproliferative neoplasms, and other inflammatory conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Jak-IN-36 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of the core structure: This step involves the construction of the core scaffold of this compound using various organic reactions such as cyclization, condensation, and coupling reactions.
Functionalization: The core structure is then functionalized with different substituents to enhance its activity and selectivity. This may involve reactions like halogenation, alkylation, and acylation.
Purification: The final compound is purified using techniques such as chromatography and recrystallization to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure scalability and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Jak-IN-36 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states, which may affect its activity and stability.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its pharmacological properties.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another, which can be used to modify its activity and selectivity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of this compound, while substitution reactions can produce various derivatives with modified functional groups .
Applications De Recherche Scientifique
Jak-IN-36 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the JAK-STAT pathway and its role in various chemical processes.
Biology: Employed in research to understand the biological functions of the JAK-STAT pathway and its involvement in cellular signaling and immune response.
Medicine: Investigated for its therapeutic potential in treating diseases such as rheumatoid arthritis, myeloproliferative neoplasms, and other inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the JAK-STAT pathway .
Mécanisme D'action
Jak-IN-36 exerts its effects by inhibiting the activity of Janus kinases, which are key components of the JAK-STAT pathway. By binding to the adenosine triphosphate (ATP)-binding site on Janus kinases, this compound prevents their phosphorylation and activation. This inhibition disrupts the downstream signaling cascade, leading to reduced expression of cytokine-responsive genes and modulation of immune responses .
Comparaison Avec Des Composés Similaires
Jak-IN-36 is compared with other Janus kinase inhibitors such as tofacitinib, baricitinib, and upadacitinib. While all these compounds target the JAK-STAT pathway, this compound has unique structural features and binding properties that may confer distinct pharmacological profiles. For example, this compound may exhibit different selectivity for specific Janus kinase isoforms or have varying effects on cytokine signaling .
List of Similar Compounds
Tofacitinib: A Janus kinase inhibitor used to treat rheumatoid arthritis and other inflammatory conditions.
Baricitinib: Another Janus kinase inhibitor with applications in treating rheumatoid arthritis and other diseases.
Upadacitinib: A selective Janus kinase inhibitor used for similar therapeutic purposes
Propriétés
Formule moléculaire |
C22H23ClN6 |
|---|---|
Poids moléculaire |
406.9 g/mol |
Nom IUPAC |
N-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-5-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine |
InChI |
InChI=1S/C22H23ClN6/c23-17-3-1-2-15(10-17)14-29-8-5-18(6-9-29)28-21-19-4-7-24-22(19)25-13-20(21)16-11-26-27-12-16/h1-4,7,10-13,18H,5-6,8-9,14H2,(H,26,27)(H2,24,25,28) |
Clé InChI |
NVEDVUCNLSTDTP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1NC2=C3C=CNC3=NC=C2C4=CNN=C4)CC5=CC(=CC=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol](/img/structure/B12372675.png)
![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15S,16R,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16-diol](/img/structure/B12372682.png)

![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12372693.png)



![1-[2-[4-[4-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butoxy]phenyl]ethyl]-4-[[2-(4-bromophenyl)sulfanylacetyl]amino]pyrazole-3-carboxylic acid](/img/structure/B12372749.png)
![5-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one](/img/structure/B12372750.png)


![9-hydroxy-3-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12372763.png)


